molecular formula C16H9FN2O2 B6462684 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one CAS No. 2549066-36-4

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one

Cat. No.: B6462684
CAS No.: 2549066-36-4
M. Wt: 280.25 g/mol
InChI Key: AAARFFFFPHTPFM-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-fluorochromone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzimidazole or chromenone compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)benzamide
  • 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

3-(1H-1,3-benzodiazol-2-yl)-6-fluoro-2H-chromen-2-one is unique due to the presence of both benzimidazole and chromenone moieties, which confer distinct chemical and biological properties. Its fluorine substitution enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-fluorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAARFFFFPHTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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